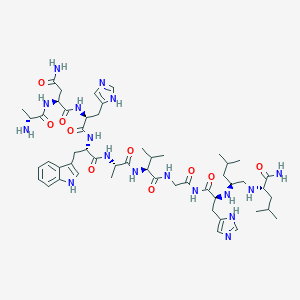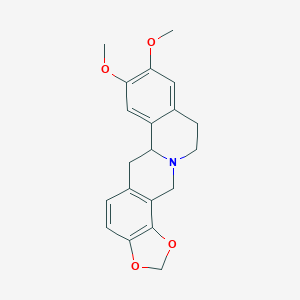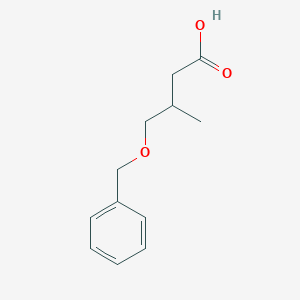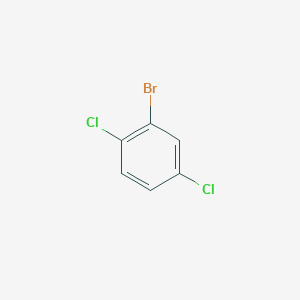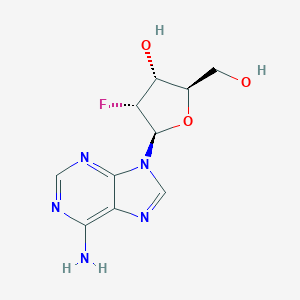
2'-Fluoro-2'-deoxyadenosine
Vue d'ensemble
Description
2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE est un analogue de nucléoside synthétique qui a suscité un intérêt considérable en raison de ses applications potentielles dans les thérapies antivirales et anticancéreuses. Ce composé est structurellement similaire aux nucléosides naturels mais présente un atome de fluor en position 2’ et est dépourvu d’un groupe hydroxyle en position 3’, ce qui lui confère des propriétés biochimiques uniques.
Mécanisme D'action
2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE exerce ses effets principalement par incorporation dans l’ADN ou l’ARN, ce qui entraîne une terminaison de chaîne lors de la synthèse des acides nucléiques. Ce mécanisme est particulièrement efficace contre les cellules qui se divisent rapidement, telles que les cellules cancéreuses et les cellules infectées par un virus. Le composé cible des enzymes telles que l’ADN polymérase et la transcriptase inverse, inhibant leur activité et empêchant la réplication du matériel génétique .
Composés similaires :
2’,3’-Didésoxyadénosine : Est dépourvu de l’atome de fluor et est moins stable.
2’-Fluoro-2’-désoxyadénosine : Structure similaire mais est dépourvue de la modification 3’-désoxy.
2’-Azido-2’,3’-désoxyadénosine : Contient un groupe azido au lieu du fluor.
Unicité : 2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE est unique en raison de sa combinaison de substitution par le fluor et de modification désoxy, ce qui améliore sa stabilité et son efficacité en tant qu’agent antiviral et anticancéreux. Sa capacité à inhiber la réplication virale et à induire l’apoptose dans les cellules cancéreuses en fait un candidat prometteur pour des applications thérapeutiques .
Analyse Biochimique
Biochemical Properties
2’-Fluoro-2’-deoxyadenosine interacts with the enzyme purine nucleoside phosphorylase DeoD-type from Escherichia coli (strain K12) . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
2’-Fluoro-2’-deoxyadenosine has shown potent cytotoxic effects on K562 cells, a chronic myelogenous leukemia cell line . It inhibits the incorporation of [3H]thymidine into the DNA by 50% after 4 hours of incubation with 50 nM of the compound . It also depresses dATP, dCTP, and dGTP pools but does not affect TTP pools .
Molecular Mechanism
The molecular mechanism of 2’-Fluoro-2’-deoxyadenosine involves the inhibition of DNA synthesis. It inhibits DNA polymerase α and ribonucleotide reductase . The triphosphate form of 2’-Fluoro-2’-deoxyadenosine, Cl-F-ara-ATP, potently inhibits the reduction of ADP to dADP in crude extracts of K562 cells .
Temporal Effects in Laboratory Settings
The overall concentration of 2’-Fluoro-2’-deoxyadenosine decreases over time, but relatively high activities are found in the skin for CdA and CAFdA, in the thymus for ara-C and the bone marrow for CdA . Both CdA and CAFdA were found in the brain, but the concentration was surprisingly lower after 4 hours for CAFdA .
Transport and Distribution
The distribution of 2’-Fluoro-2’-deoxyadenosine is rapid and uniform. High concentrations are found in highly perfused organs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE implique généralement la fluoration d’un précurseur approprié, tel que la 2’,3’-didésoxyadénosine. Une méthode courante consiste à utiliser le trifluorure de diéthylaminosulfure (DAST) comme agent de fluoration. La réaction est réalisée dans des conditions anhydres, souvent dans un solvant tel que le dichlorométhane, à basse température afin d’éviter les réactions secondaires .
Méthodes de production industrielle : La production industrielle de 2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE implique une mise à l’échelle de la voie de synthèse tout en garantissant une pureté et un rendement élevés. Cela peut inclure l’optimisation des conditions réactionnelles, telles que la température et le choix du solvant, et l’utilisation de techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : 2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents analogues de nucléosides.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon.
Substitution : Réactions de substitution nucléophile utilisant des réactifs tels que l’azoture de sodium ou les thiols.
Principaux produits :
Oxydation : Formation de la 2’-oxo-2’,3’-désoxyadénosine.
Réduction : Formation de la 2’,3’-didésoxyadénosine.
Substitution : Formation de la 2’-azido-2’,3’-désoxyadénosine ou de la 2’-thiol-2’,3’-désoxyadénosine.
4. Applications de la recherche scientifique
2’-BÉTA-FLUORO-2’,3’-DÉSOXYADÉNOSINE a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de nucléotides et de nucléosides modifiés.
Biologie : Employé dans les études sur les interactions de l’ADN et de l’ARN, ainsi que dans le développement de sondes moléculaires.
Médecine : Étudié pour ses propriétés antivirales, en particulier contre le virus de l’immunodéficience humaine (VIH) et d’autres infections virales.
Applications De Recherche Scientifique
2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.
2’-Fluoro-2’-deoxyadenosine: Similar structure but lacks the 3’-deoxy modification.
2’-Azido-2’,3’-deoxyadenosine: Contains an azido group instead of fluorine.
Uniqueness: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE is unique due to its combination of fluorine substitution and deoxy modification, which enhances its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982712 | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64183-27-3 | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2′-Fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog. Its structure closely resembles naturally occurring adenosine but with a key modification: a fluorine atom replacing the hydroxyl group at the 2′ position of the ribose sugar. This fluorine substitution significantly impacts its interaction with enzymes like reverse transcriptase. [] Nuclear magnetic resonance (NMR) studies have confirmed that the sugar ring of EFdA predominantly adopts a North (C2′-exo/C3′-endo) conformation. [] This conformational preference contributes to EFdA's potent inhibition of HIV-1 RT.
A: Researchers are actively investigating the formulation and delivery of EFdA for optimal therapeutic efficacy. One promising avenue is the development of long-acting EFdA-eluting implant devices. Studies in rodents and nonhuman primates have demonstrated the feasibility of achieving sustained EFdA release for over six months using these implants. [] These implants offer a potential solution to challenges associated with daily oral drug regimens, such as adherence and the development of drug resistance.
A: EFdA itself is not known to possess intrinsic catalytic properties. Instead, it functions as a substrate analog, mimicking natural nucleosides to disrupt enzymatic processes. Its primary application is as an antiviral agent, specifically targeting the reverse transcriptase enzyme of HIV-1. [, ]
A: Computational modeling studies have shed light on the interactions between EFdA and its target enzyme, HIV-1 RT. These studies provide a molecular-level understanding of EFdA's mechanism of action, revealing how the 4′-ethynyl group of EFdA fits into a specific hydrophobic pocket within the RT enzyme. [] This binding interaction, along with the fluorine substitution, contributes to both the efficient utilization of EFdA by RT and the subsequent difficulty in translocating the EFdA-terminated DNA primer. []
A: The fluorine atom at the 2′ position is crucial for EFdA's activity. This modification distinguishes it from other NRTIs and significantly contributes to its potency against HIV-1 RT. [, ] Researchers have synthesized and evaluated carbocyclic derivatives of EFdA to explore the impact of structural modifications. While some derivatives exhibited promising antiviral activity, modifications generally resulted in decreased potency compared to EFdA. [] These findings highlight the importance of the specific structural features of EFdA for its exceptional antiviral activity.
A: EFdA remains stable under various pH conditions, demonstrating good stability at elevated temperatures (65°C). [] This inherent stability is a favorable characteristic for its formulation and storage. Ongoing research aims to develop formulations that enhance EFdA's delivery and bioavailability for improved therapeutic outcomes. Long-acting implants and nanoformulations are being explored to address challenges related to adherence and drug resistance. [] These innovative delivery systems aim to provide sustained drug release, ensuring consistent drug levels for a prolonged period, potentially improving treatment efficacy.
ANone: While specific SHE regulations pertaining to EFdA are not directly addressed in the provided research papers, it's important to note that any pharmaceutical compound under development undergoes rigorous safety and toxicity evaluations.
A: EFdA demonstrates favorable pharmacokinetic properties in preclinical models. It is readily absorbed after oral administration, achieving micromolar concentrations in serum. [] Notably, the intracellular half-life of its active metabolite, EFdA-triphosphate, is remarkably long, exceeding 72 hours in peripheral blood mononuclear cells. [] This prolonged intracellular half-life is a key factor contributing to EFdA's potential for less frequent dosing, possibly as infrequent as once weekly. [, ]
A: Extensive in vitro and in vivo studies have demonstrated the potent antiviral activity of EFdA. In cell-based assays, EFdA exhibits exceptional potency against a diverse panel of HIV-1 isolates, including those resistant to other NRTIs. [] Animal models, particularly humanized mice, have been instrumental in evaluating EFdA's efficacy and pharmacokinetic properties. [, ] These studies consistently show that EFdA effectively suppresses viral replication and prevents the depletion of CD4+ T cells, even in challenging anatomical compartments like the gastrointestinal and female reproductive tracts. [, ] The promising preclinical results have paved the way for clinical trials. EFdA is currently being investigated in phase III clinical trials for both HIV-1 treatment and prevention. [, ] Early clinical data suggest that EFdA is well-tolerated and highly effective in suppressing HIV-1 replication when administered once daily. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



